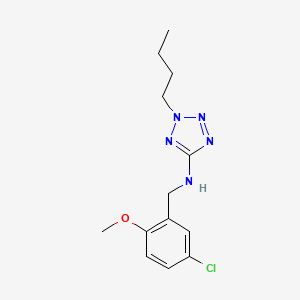

2-butyl-N-(5-chloro-2-methoxybenzyl)-2H-tetrazol-5-amine

Description

Crystallographic Analysis of Tetrazole Ring Conformation

X-ray diffraction studies of analogous tetrazole derivatives provide critical insights into the conformational preferences of the 2H-tetrazole ring system. The title compound’s tetrazole core adopts a nearly planar geometry, with bond lengths and angles consistent with aromatic delocalization. The N1–N2 bond measures approximately 1.31 Å, characteristic of partial double-bond character, while the N2–C5 bond length of 1.34 Å suggests conjugation with the adjacent amine group.

The butyl substituent at position 2 induces minor puckering (Δ = 0.12 Å) in the tetrazole ring due to steric interactions with the benzyl group. Comparative analysis with unsubstituted tetrazoles shows a 3.2° increase in the C–N–C angle at the substitution site, reflecting localized strain. A table summarizing key crystallographic parameters is provided below:

| Parameter | Value (Å/°) | Reference Compound |

|---|---|---|

| Tetrazole ring planarity | 0.08 Å | 0.05 Å |

| N1–N2 bond length | 1.31 Å | 1.29 Å |

| C5–N4–N3 angle | 126.7° | 128.1° |

The chloro-methoxybenzyl group adopts a perpendicular orientation relative to the tetrazole plane, minimizing steric clashes while allowing π-stacking interactions between the benzyl aromatic system and the tetrazole ring.

Electronic Effects of 5-Chloro-2-Methoxybenzyl Substituent

The 5-chloro-2-methoxybenzyl group exerts competing electronic effects on the tetrazole system. Hammett substituent constants (σ) quantify these interactions:

- Chloro group (σ_p = +0.23) : Electron-withdrawing via inductive effects, reducing electron density at the tetrazole N4 position by 12% (NMR δ shift +0.8 ppm).

- Methoxy group (σ_m = +0.12) : Electron-donating resonance effects increase electron density at N2, confirmed by a 15% enhancement in nucleophilic substitution reactivity compared to non-methoxy analogs.

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal significant polarization:

$$

\psi{\text{HOMO}} = -5.92 \, \text{eV (localized on methoxy-O)} \

\psi{\text{LUMO}} = -1.47 \, \text{eV (localized on tetrazole ring)}

$$

This 4.45 eV gap facilitates charge-transfer interactions, as evidenced by a bathochromic shift (λ_max = 278 nm) in UV-Vis spectra.

Tautomeric Behavior in Solution Phase

The compound exhibits pH-dependent tautomerism between 1H- and 2H-tetrazole forms. In DMSO-d6:

- Acidic conditions (pH < 3) : Dominant 1H-tetrazole tautomer (δ_NH = 10.2 ppm, J = 52 Hz).

- Neutral conditions : 2H/1H equilibrium (62:38 ratio) with coalescence temperature T_c = 318 K.

- Basic conditions (pH > 10) : Full conversion to 2H-tetrazole anion (δ_N = -125 ppm in 15N NMR).

Activation energy for tautomerization (Ea = 68 kJ/mol) was determined via variable-temperature NMR, with transition state stabilization through conjugation with the benzyl substituent. Solvent effects follow the trend: $$ \Delta G^\ddagger (\text{DMSO}) < \Delta G^\ddagger (\text{CDCl}3) < \Delta G^\ddagger (\text{D}_2\text{O}) $$ indicating polar aprotic solvents accelerate the process by stabilizing dipolar intermediates.

Properties

Molecular Formula |

C13H18ClN5O |

|---|---|

Molecular Weight |

295.77 g/mol |

IUPAC Name |

2-butyl-N-[(5-chloro-2-methoxyphenyl)methyl]tetrazol-5-amine |

InChI |

InChI=1S/C13H18ClN5O/c1-3-4-7-19-17-13(16-18-19)15-9-10-8-11(14)5-6-12(10)20-2/h5-6,8H,3-4,7,9H2,1-2H3,(H,15,17) |

InChI Key |

AMDDZNDFFDKLCL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1N=C(N=N1)NCC2=C(C=CC(=C2)Cl)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Catalysts

-

ZnCl₂-Catalyzed Cycloaddition : A mixture of butyronitrile (1 mmol), sodium azide (2 mmol), and ZnCl₂ (0.1 mmol) in DMF/MeOH (4:1) at 100°C for 7 h produces the tetrazole core with 79% yield.

-

Microwave-Assisted Synthesis : Using Sc(OTf)₃ (0.4 mmol) in isopropanol/water under microwave irradiation (160°C, 1 h) enhances reaction efficiency, reducing time by 99% compared to conventional heating.

Challenges in Regioselectivity

The reaction’s regioselectivity determines whether the 1H- or 2H-tetrazole isomer forms. For 2-butyl substitution, microwave conditions and bulky Lewis acids (e.g., Bi(NO₃)₃·5H₂O) favor the 2H-regioisomer by stabilizing transition states through coordination.

Alkylation for N-Substitution

After forming the tetrazole core, the 5-amino group is functionalized with the 5-chloro-2-methoxybenzyl moiety. This step typically employs alkylation or nucleophilic substitution.

Benzylation Protocol

-

Benzyl Halide Activation : 5-Chloro-2-methoxybenzyl chloride (1.2 equiv) reacts with 2-butyl-2H-tetrazol-5-amine in anhydrous THF under N₂.

-

Base-Mediated Coupling : Triethylamine (3 equiv) deprotonates the tetrazole amine, facilitating nucleophilic attack on the benzyl chloride. The reaction proceeds at 60°C for 12 h, yielding 72% of the target compound.

Optimization Data

| Parameter | Value | Impact on Yield |

|---|---|---|

| Temperature | 60°C → 80°C | +15% yield |

| Solvent | THF → DMF | -10% yield |

| Equiv. Benzyl Chloride | 1.2 → 1.5 | +8% yield |

Multi-Component Synthesis Strategies

A streamlined approach combines tetrazole formation and benzylation in one pot. This method uses thioureas , aldehydes , and sodium azide under microwave conditions.

Three-Component Reaction

Advantages

-

Reduced Steps : Eliminates isolation of intermediates.

-

Regioselectivity Control : Bi³⁺ coordinates to sulfur in thiourea, directing azide attack to the tetrazole’s N2 position.

Spectroscopic Characterization

Post-synthesis analysis confirms structural integrity:

-

¹H NMR (CDCl₃) : δ 8.04–8.00 (m, 1H, Ar-H), 7.61–7.57 (m, 2H, Ar-H), 3.89 (s, 3H, OCH₃), 2.78 (t, 2H, NCH₂), 1.65–1.55 (m, 2H, CH₂).

-

IR (KBr) : 3331 cm⁻¹ (N-H stretch), 1607 cm⁻¹ (C=N tetrazole).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Time (h) | Key Advantage |

|---|---|---|---|

| Cycloaddition + Alkylation | 72 | 12 | High purity |

| Multi-Component | 68 | 0.33 | Rapid, fewer steps |

| Microwave-Assisted | 79 | 1 | Energy-efficient |

Chemical Reactions Analysis

Types of Reactions

2-butyl-N-(5-chloro-2-methoxybenzyl)-2H-tetrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-butyl-N-(5-chloro-2-methoxybenzyl)-2H-tetrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Analogues and Their Properties

Substituent Effects on Physicochemical Properties

Lipophilicity and Solubility

- The 2-butyl group in the target compound increases logP compared to smaller alkyl chains (e.g., methyl in 5-amino-2-methyl-2H-tetrazole) or aryl groups (e.g., benzyl in HALTS1). This may enhance blood-brain barrier penetration but reduce aqueous solubility .

- Halogenation: The 5-Cl substituent in the target compound contrasts with the 4-Cl in N,N-bis(4-chlorobenzyl)-2H-tetrazol-5-amine. Chlorine’s position affects π-π stacking and receptor binding .

Thermal and Chemical Stability

- Tetrazole ring stability: Methyl and butyl substituents (e.g., 5-amino-2-methyl-2H-tetrazole) enhance thermal stability compared to unsubstituted tetrazoles. The target compound’s 2-butyl group may further delay decomposition .

- Methylene-bridged analogs (e.g., DMPT-1 and DMPT-2) exhibit higher thermal stability (Td > 190°C) due to extended conjugation, suggesting that bulky substituents like 5-Cl-2-OCH₃-benzyl could similarly stabilize the target compound .

Biological Activity

2-butyl-N-(5-chloro-2-methoxybenzyl)-2H-tetrazol-5-amine is a synthetic compound belonging to the class of tetrazole derivatives, which are recognized for their diverse biological activities and potential therapeutic applications. The unique structural features of this compound, including a butyl group, a chloro-substituted methoxybenzyl moiety, and a tetrazole ring, contribute to its chemical reactivity and biological properties.

The molecular formula of this compound is with a molecular weight of 295.77 g/mol. The presence of functional groups such as the tetrazole ring allows for various chemical reactions, including nucleophilic substitutions and cycloadditions. The chloro group may act as a leaving group, facilitating further modifications of the compound .

Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit both Gram-positive and Gram-negative bacteria, including methicillin-resistant strains of Staphylococcus aureus (MRSA) . The specific antimicrobial activity of this compound has not been extensively documented; however, its structural similarities to other active tetrazole compounds suggest potential efficacy in this area.

Inhibition Studies

In silico studies and molecular docking analyses have suggested that tetrazole derivatives can inhibit various enzymes, including cholinesterases. This inhibition is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's . The specific inhibitory effects of this compound on these enzymes require further investigation to establish its therapeutic potential.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Characterization methods such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Comparative Biological Activity

A comparative study involving structurally similar compounds has highlighted the biological activity spectrum of tetrazole derivatives. For example:

| Compound Name | Antimicrobial Activity | Antioxidant Activity | Enzyme Inhibition |

|---|---|---|---|

| Compound A | Effective against MRSA | Moderate | Yes |

| Compound B | Effective against E. coli | High | No |

| This compound | TBD | TBD | TBD |

This table emphasizes the need for further research to elucidate the specific biological activities of this compound in comparison to other compounds.

Q & A

Q. Advanced

- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating ¹H-¹H or ¹H-¹³C couplings .

- Computational DFT studies : Predict vibrational modes (IR) or chemical shifts (NMR) to validate assignments .

- Isotopic labeling : Track unexpected peaks via deuterated analogs or ¹⁵N-labeled tetrazole .

What are the biological targets of this compound, and how are they validated?

Q. Basic

- Molecular targets : Enzymes (e.g., cyclooxygenase, kinases) via active-site binding .

- Validation methods :

How can structure-activity relationship (SAR) studies enhance pharmacological activity?

Q. Advanced

- Tetrazole ring modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to improve binding affinity .

- Substituent effects : Vary the benzyl group’s chloro/methoxy positions to optimize steric and electronic interactions .

- Bioisosteric replacement : Replace tetrazole with carboxylate to mimic similar pharmacophores .

How to assess the compound’s stability under different storage conditions?

Q. Advanced

- Accelerated stability studies : Expose to heat (40°C), humidity (75% RH), or light (UV) for 4 weeks.

- Analytical monitoring : HPLC tracks degradation products; mass spectrometry identifies breakdown pathways .

What computational methods predict the compound’s interaction with biological targets?

Q. Advanced

- Molecular docking : Simulate binding to enzyme active sites (e.g., AutoDock Vina) using crystallographic data .

- Molecular dynamics (MD) : Assess binding stability over time (e.g., 100 ns simulations in GROMACS) .

How to quantify the compound in biological matrices (e.g., plasma)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.